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molecular formula C13H10BrFO B182048 1-(Benzyloxy)-3-bromo-5-fluorobenzene CAS No. 130722-44-0

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Cat. No. B182048
M. Wt: 281.12 g/mol
InChI Key: GNKNCAKNJIQBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745438B2

Procedure details

Add n-butyl lithium (35 mL, 1.6M, 55.96 mmol) over 15 minutes to 1-bromo-3-fluoro-5-benzyloxy-benzene (14.30 g, 50.87 mmol) in tetrahydrofuran (300 mL) cooled in a dry ice/acetone bath, maintaining the internal temperature <−70°. Stir 30 minutes and add N,N-dimethylformamide (7.44 g, 101.74 mmol). Stir 30 minutes and remove cold bath. After 1 hour, quench with saturated aqueous ammonium chloride. Wash organic layer with water and saturated aqueous sodium chloride. Dry (sodium sulfate), filter and concentrate to an oil. Purify on 120 g silica gel eluting with 100:0 to 90:10 hexanes:ethyl acetate to give 3.75 g (32%) of the desired compound as an oil.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=[C:9]([F:21])[CH:8]=1.CN(C)[CH:24]=[O:25]>O1CCCC1>[CH2:14]([O:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([F:21])[CH:10]=1)[CH:24]=[O:25])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.3 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=CC=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.44 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature <−70°
STIRRING
Type
STIRRING
Details
Stir 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
remove cold bath
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quench with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
CUSTOM
Type
CUSTOM
Details
Purify on 120 g silica gel eluting with 100:0 to 90:10 hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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